2-{[4-(3-Fluoro-2-methylphenyl)piperidin-1-yl]methyl}-1H-indole
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Overview
Description
2-{[4-(3-Fluoro-2-methylphenyl)piperidin-1-yl]methyl}-1H-indole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(3-Fluoro-2-methylphenyl)piperidin-1-yl]methyl}-1H-indole typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized by reacting 3-fluoro-2-methylbenzaldehyde with piperidine under specific reaction conditions.
Indole Formation: The indole moiety is introduced through a cyclization reaction involving an appropriate precursor.
Coupling Reaction: The final step involves coupling the piperidine derivative with the indole moiety using a suitable coupling reagent, such as palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(3-Fluoro-2-methylphenyl)piperidin-1-yl]methyl}-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the indole moiety, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like halogens or nucleophilic reagents like amines.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-{[4-(3-Fluoro-2-methylphenyl)piperidin-1-yl]methyl}-1H-indole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[4-(3-Fluoro-2-methylphenyl)piperidin-1-yl]methyl}-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(3-Chloro-2-methylphenyl)piperidin-1-yl]methyl}-1H-indole
- 2-{[4-(3-Bromo-2-methylphenyl)piperidin-1-yl]methyl}-1H-indole
- 2-{[4-(3-Iodo-2-methylphenyl)piperidin-1-yl]methyl}-1H-indole
Uniqueness
The uniqueness of 2-{[4-(3-Fluoro-2-methylphenyl)piperidin-1-yl]methyl}-1H-indole lies in its specific substitution pattern and the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds .
Properties
CAS No. |
827016-77-3 |
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Molecular Formula |
C21H23FN2 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
2-[[4-(3-fluoro-2-methylphenyl)piperidin-1-yl]methyl]-1H-indole |
InChI |
InChI=1S/C21H23FN2/c1-15-19(6-4-7-20(15)22)16-9-11-24(12-10-16)14-18-13-17-5-2-3-8-21(17)23-18/h2-8,13,16,23H,9-12,14H2,1H3 |
InChI Key |
VNXLIBCVULQAKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1F)C2CCN(CC2)CC3=CC4=CC=CC=C4N3 |
Origin of Product |
United States |
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